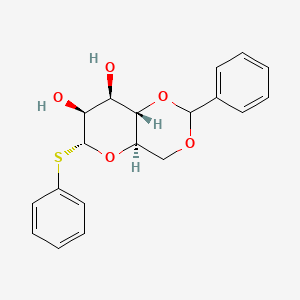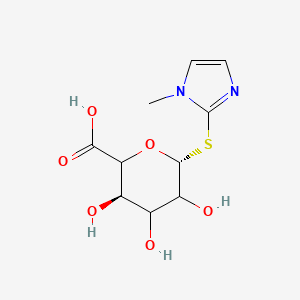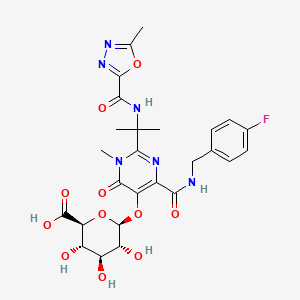
Raltegravir beta-D-Glucuronide
Übersicht
Beschreibung
Raltegravir beta-D-Glucuronide (M2) is a significant metabolite of Raltegravir, a potent HIV-1 integrase strand transfer inhibitor developed as a novel anti-AIDS drug. The formation of M2 is primarily mediated through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1). Raltegravir exhibits high efficacy in inhibiting HIV-1 replication, and its metabolism to Raltegravir beta-D-Glucuronide is a crucial aspect of its pharmacokinetic profile (Kassahun et al., 2007).
Synthesis and Molecular Structure Analysis
Raltegravir is synthesized from 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides, leading to the discovery of Raltegravir as an efficient integrase inhibitor. Its glucuronide metabolite, Raltegravir beta-D-Glucuronide, results from the glucuronidation process, highlighting the compound's molecular structure focused on inhibiting the HIV-1 integrase enzyme efficiently (Summa et al., 2008).
Chemical Reactions and Properties
The primary pathway for Raltegravir metabolism is through UGT1A1-mediated glucuronidation to form Raltegravir beta-D-Glucuronide. This metabolite plays a significant role in the drug's elimination, showcasing the importance of glucuronidation in Raltegravir's pharmacokinetics and its interaction with metabolic enzymes (Kassahun et al., 2007).
Physical Properties Analysis
The determination of Raltegravir and its glucuronide in human plasma and urine has been achieved through advanced analytical methods, highlighting the physical properties of Raltegravir and Raltegravir beta-D-Glucuronide in biological matrices. These studies are crucial for understanding the drug's pharmacokinetics and for therapeutic drug monitoring (Moreira et al., 2020).
Chemical Properties Analysis
The chemical properties of Raltegravir and Raltegravir beta-D-Glucuronide, including their stability, solubility, and interaction with biological systems, are essential for their therapeutic efficacy. The analysis of these properties contributes to optimizing Raltegravir's use in treating HIV-1 infection and understanding the metabolic pathways leading to the formation of its glucuronide metabolite (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Raltegravir's Mechanism and Applications : Raltegravir is the first approved HIV type 1 integrase inhibitor targeting the strand transfer step of HIV-1 integration. It shows potent antiretroviral activity and is well-tolerated in HIV-1-infected individuals. Its use is significant in both treatment-experienced persons with drug-resistant HIV and treatment-naïve persons. Raltegravir is metabolized by glucuronidation, leading to decreased drug-drug interactions. However, drug resistance can develop after virologic failure (Hicks & Gulick, 2009).
Long-term Efficacy and Safety : Raltegravir demonstrates long-term efficacy and safety in managing HIV infection. It exhibits potent activity against wild-type HIV-1, but resistance development has been noted. Raltegravir is metabolized primarily through uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1), resulting in an inactive glucuronide metabolite. The drug is well tolerated, with minimal adverse effects like headache, nausea, and diarrhea (Liedtke et al., 2014).
Specificity in Analysis : There's a lack of specificity in the analysis of Raltegravir using liquid chromatography-tandem mass spectrometry, which is important for therapeutic drug monitoring. This analysis is essential to differentiate between Raltegravir and its glucuronide metabolite (Jourdil et al., 2009).
Metabolism and Disposition in Humans : In humans, the major mechanism of Raltegravir clearance is UGT1A1-mediated glucuronidation. This process produces the glucuronide of Raltegravir (M2), which is a significant entity in plasma. This information is crucial for understanding the pharmacokinetics and potential interactions of Raltegravir (Kassahun et al., 2007).
Pharmacokinetics with UGT1A1 Polymorphisms : The study found that plasma concentrations of Raltegravir are modestly higher in individuals with certain UGT1A1 polymorphisms. This indicates a genetic influence on the metabolism and efficacy of Raltegravir (Wenning et al., 2009).
Use in Pregnancy : Raltegravir is recommended for the treatment of HIV type 1 infection during pregnancy. The study developed methods for analyzing Raltegravir and its glucuronide metabolite in plasma and urine, applying them in a maternal-fetal pharmacokinetic study (Moreira et al., 2020).
Safety And Hazards
Preclinical studies of toxicity by repeated administration, genotoxicity, and toxic effects on development have been conducted with Raltegravir, in mice, rats, dogs, and rabbits. No mutagenic or teratogenic effect was observed6.
Zukünftige Richtungen
Raltegravir beta-D-Glucuronide is available for purchase from biochemical and reagent suppliers7, indicating its ongoing use in research and potential future applications. However, specific future directions for this compound are not clearly outlined in the literature.
Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a healthcare professional or a researcher in this field.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJULFVNPGGMF-LKUMGPRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678673 | |
| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raltegravir beta-D-Glucuronide | |
CAS RN |
952654-62-5 | |
| Record name | Raltegravir beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



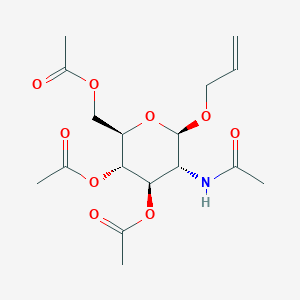
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)



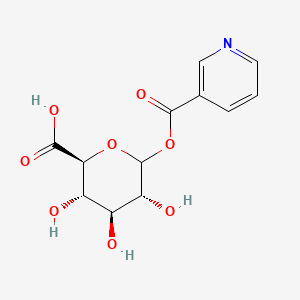




![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

